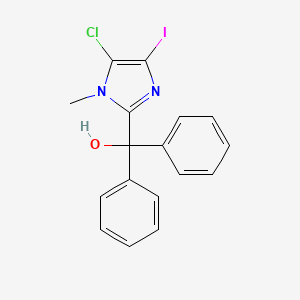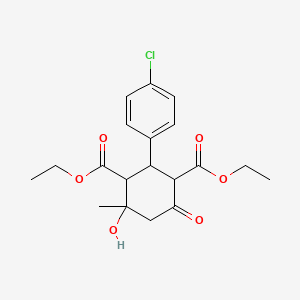
(5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol, also known as CIM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CIM is a member of the imidazole family and has a unique structure that makes it an interesting subject for research.
Mecanismo De Acción
The mechanism of action of (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol is not fully understood, but it is believed that its unique structure allows it to interact with biological molecules such as enzymes and receptors. (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol has been shown to inhibit the activity of certain enzymes, which may contribute to its antimicrobial and antifungal properties. It has also been shown to bind to certain receptors, which may contribute to its potential use in cancer treatment.
Biochemical and Physiological Effects:
(5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, which may be due to its ability to disrupt the activity of enzymes involved in cell wall synthesis. (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol has also been shown to inhibit the growth of cancer cells in vitro, which may be due to its ability to bind to certain receptors involved in cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a unique structure that makes it an interesting subject for research. However, (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol also has limitations. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. Additionally, (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol has not been extensively studied in animal models, which limits our understanding of its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol. One potential area of research is the development of (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol-based antimicrobial and antifungal agents. Another potential area of research is the investigation of (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol's potential as a catalyst in organic synthesis. Additionally, further studies are needed to fully understand (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol's mechanism of action and potential therapeutic applications, particularly in cancer treatment.
Métodos De Síntesis
The synthesis of (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol involves the reaction of 4-iodo-5-chloro-1-methylimidazole with benzophenone in the presence of a reducing agent such as lithium aluminum hydride. This reaction results in the formation of (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol. The purity of the compound can be improved by recrystallization in a suitable solvent.
Aplicaciones Científicas De Investigación
(5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol has been used in various scientific research studies due to its unique structure and potential applications. It has been investigated for its antimicrobial, antifungal, and antiviral properties. (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol has been investigated for its potential use as a catalyst in organic synthesis.
Propiedades
IUPAC Name |
(5-chloro-4-iodo-1-methylimidazol-2-yl)-diphenylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClIN2O/c1-21-14(18)15(19)20-16(21)17(22,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDCRGKLIMQPLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=C1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-4-iodo-1-methylimidazol-2-yl)-diphenylmethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5171624.png)
![8-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5171627.png)
![N-{2,2,2-trichloro-1-[(3-pyridinylmethyl)amino]ethyl}acetamide](/img/structure/B5171639.png)

![N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5171658.png)
![N-({[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5171661.png)
![N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)-N-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)methanamine](/img/structure/B5171667.png)
![[1-(1-benzothien-2-ylmethyl)-4-benzyl-4-piperidinyl]methanol](/img/structure/B5171672.png)
![N~2~-(4-chlorophenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5171683.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5171688.png)
![N-(4-{[ethyl({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenyl)acetamide](/img/structure/B5171693.png)
![1-[2-(4-methyl-1-piperazinyl)ethyl]-2-phenyl-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5171698.png)
![7-[2,4-cyclohexadien-1-yl(diphenyl)methyl]-6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline](/img/structure/B5171711.png)
![1-ethyl-4-[(5-isopropyl-3-thienyl)carbonyl]piperazine](/img/structure/B5171734.png)